molecular formula C9H10N2O B14563564 N'-Benzylidene-N-methylformohydrazide CAS No. 61748-16-1

N'-Benzylidene-N-methylformohydrazide

Cat. No.: B14563564
CAS No.: 61748-16-1
M. Wt: 162.19 g/mol
InChI Key: SDGMMWZQIPPCCI-UHFFFAOYSA-N
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Description

N'-Benzylidene-N-methylformohydrazide is a hydrazide-derived Schiff base characterized by a benzylidene group (-CH=C6H5) attached to a methylformohydrazide backbone. This compound belongs to a broader class of N'-substituted benzylidene benzohydrazides, which are synthesized via condensation reactions between hydrazides and aromatic aldehydes. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

CAS No.

61748-16-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(benzylideneamino)-N-methylformamide

InChI

InChI=1S/C9H10N2O/c1-11(8-12)10-7-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

SDGMMWZQIPPCCI-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)N=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes for N'-Benzylidene-N-Methylformohydrazide

Direct Condensation Under Reflux Conditions

The most widely employed method involves the reaction of N-methylformohydrazide with benzaldehyde in a polar solvent under reflux. Ethanol is preferred due to its ability to dissolve both reactants and facilitate azeotropic removal of water, driving the equilibrium toward product formation. A typical procedure involves:

  • Dissolving N-methylformohydrazide (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous ethanol.
  • Refluxing the mixture at 80°C for 6–8 hours.
  • Cooling to room temperature and isolating the product via vacuum filtration.
  • Purifying the crude material through recrystallization from ethanol or methanol.

This method yields this compound with a purity >95% and isolated yields of 70–85%. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity and temperature.

Catalytic Methods for Enhanced Efficiency

Recent studies have explored acid catalysts to accelerate the condensation. Para-toluenesulfonic acid (p-TsOH, 5 mol%) reduces reaction time to 2–3 hours while maintaining yields above 80%. Mechanistic studies suggest protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydrazide.

Table 1: Comparison of Catalytic Systems

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
None Ethanol 80 8 75
p-TsOH Ethanol 80 2.5 82
Amberlyst-15 Toluene 110 1.5 78
ZnCl₂ DMF 100 3 70

Data adapted from analogous hydrazide syntheses.

Industrial-Scale Production Considerations

For large-scale manufacturing, continuous flow reactors offer advantages over batch processes:

  • Improved Heat Transfer : Enables precise temperature control, minimizing side reactions.
  • Reduced Solvent Use : Ethanol consumption decreases by 40% compared to batch methods.
  • Automated Purification : In-line crystallization units coupled with centrifugal filtration achieve >99% purity.

Key challenges include managing exothermicity during condensation and ensuring consistent stoichiometric ratios in feed streams.

Stereochemical Control and Isomerism

This compound exists as E (trans) and Z (cis) isomers due to restricted rotation around the C=N bond. The E-isomer is thermodynamically favored but requires careful synthetic control to avoid mixtures:

Strategies for E-Selective Synthesis
  • High-Temperature Conditions : Refluxing at 80–100°C promotes isomerization to the E-form.
  • Protic Solvents : Ethanol stabilizes the E-isomer via hydrogen bonding with the hydrazone nitrogen.
  • Catalytic Bases : Triethylamine (1 equiv) deprotonates intermediates, shifting equilibrium toward the E-isomer.

Table 2: Isomer Distribution Under Varied Conditions

Condition E:Z Ratio Yield (%)
Ethanol, reflux 95:5 80
DMF, room temperature 60:40 65
Toluene, 110°C 85:15 75

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade quality:

Recrystallization Techniques

  • Solvent Pair Optimization : Ethanol-water (7:3 v/v) achieves 98% purity with minimal yield loss.
  • Gradient Cooling : Slow cooling from 60°C to 4°C over 12 hours enhances crystal homogeneity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the hydrazone proton (N=CH) appears as a singlet at δ 8.3 ppm.
  • FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), and 3250 cm⁻¹ (N-H) confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-N-methylformohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-Benzylidene-N-methylformohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Benzylidene-N-methylformohydrazide involves its interaction with molecular targets through the hydrazone group. This group can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Features

N'-Benzylidene-N-methylformohydrazide shares a core structure with other benzylidene benzohydrazides but differs in substituents on the hydrazide and benzylidene moieties. Key structural comparisons include:

Compound Name Substituents on Benzylidene Substituents on Hydrazide Key Structural Differences
This compound None (plain benzylidene) Methyl group Simpler backbone; lacks electron-withdrawing/donating groups
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-Nitro group 3-Nitro group Dual nitro groups enhance electron deficiency
N′-Benzylidene-4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzohydrazide Fluorobenzyl-triazole Methoxy group Triazole moiety introduces heterocyclic complexity
3,5-Dihydroxy-N′-(5-bromo-2-hydroxybenzylidene)benzohydrazide 5-Bromo-2-hydroxy 3,5-Dihydroxy Bromine and hydroxyl groups enhance polarity

Key Insight: Electron-withdrawing groups (e.g., -NO2) improve stability but reduce solubility, whereas electron-donating groups (e.g., -OH, -OCH3) enhance solubility and biological interactions .

Physicochemical Properties

Critical physicochemical parameters include molecular weight, solubility, and spectroscopic

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) λmax (UV-Vis, nm) Reference
This compound 238.28 1.2 (DMSO) 280
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 338.26 0.5 (DMSO) 320
N′-Benzylidene-4-(t-Bu)benzohydrazide 325.39 2.1 (EtOH) 265

Key Insight : Bulky substituents (e.g., tert-butyl in ) improve lipid solubility, whereas nitro groups (e.g., ) reduce solubility due to increased crystallinity.

Q & A

Q. What are the optimal synthetic protocols for preparing N'-Benzylidene-N-methylformohydrazide derivatives?

The synthesis typically involves condensation reactions between substituted benzaldehydes and N-methylformohydrazide. Key steps include:

  • Reflux conditions : Reactions are often conducted under reflux in polar aprotic solvents (e.g., DMF) or ethanol/water mixtures at 80–100°C for 4–6 hours .
  • Recrystallization : Crude products are purified via recrystallization using ethanol or methanol to enhance yield and purity .
  • Substituent variation : Substituents on the benzaldehyde moiety (e.g., methoxy, fluoro, or nitro groups) influence reaction kinetics and product stability, requiring tailored solvent and temperature conditions .

Q. Which spectroscopic methods are essential for characterizing this compound derivatives?

  • UV-Vis spectroscopy : Identifies π→π* and n→π* transitions in the hydrazone linkage (λmax ~250–350 nm) .
  • FT-IR : Confirms the presence of C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1590–1620 cm⁻¹) bonds .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon signals for the hydrazone backbone .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks in crystalline derivatives .

Q. What safety precautions are critical when handling this compound precursors?

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents like benzoyl chloride or dimethylformamide (DMF) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with irritants (e.g., hydrazine derivatives) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal to comply with lab safety protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound complexes?

  • Discrepancy analysis : Compare experimental X-ray data (bond lengths, angles) with DFT-optimized structures to identify steric or electronic distortions .
  • Polymorphism screening : Use solvent-mediated crystallization to isolate different polymorphs and assess their stability via DSC/TGA .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing motifs .

Q. What methodologies evaluate the bioactivity of this compound derivatives?

  • In vitro assays : Test antimicrobial activity via agar diffusion (MIC/MBC) or anti-inflammatory effects using COX-2 inhibition assays .
  • Molecular docking : Simulate ligand-receptor binding (e.g., with insulin receptors or bacterial enzymes) to predict mechanism of action .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at para positions) with enhanced bioactivity .

Q. How do reaction conditions influence supramolecular assembly in coordination complexes of this compound?

  • Ligand design : Modify the hydrazide backbone with donor groups (e.g., pyridyl or hydroxyl) to enhance metal coordination (e.g., with Pd(II) or V(V)) .
  • Solvent effects : Polar solvents (DMF, acetonitrile) favor monomeric complexes, while non-polar media promote oligomeric structures .
  • pH-dependent equilibria : Adjust pH to stabilize specific coordination geometries (e.g., square-planar vs. octahedral) .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?

  • Catalytic optimization : Use green catalysts (e.g., K-10 montmorillonite) to improve reaction efficiency and reduce byproducts .
  • Microwave-assisted synthesis : Shorten reaction times (30–60 minutes vs. hours) while maintaining high yields (>85%) .
  • Chromatography-free purification : Leverage pH-dependent solubility or antisolvent precipitation for scalable isolation .

Methodological Notes

  • Data validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian) to confirm assignments .
  • Contradiction management : Replicate conflicting experimental results (e.g., varying yields for the same reaction) by standardizing solvent purity and catalyst loading .

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